Product packaging for Methyl 5-amino-2-fluorobenzoate(Cat. No.:CAS No. 56741-34-5)

Methyl 5-amino-2-fluorobenzoate

Cat. No.: B1317051
CAS No.: 56741-34-5
M. Wt: 169.15 g/mol
InChI Key: ILVPFTMKCHREDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Benzoate (B1203000) Derivatives and their Significance

Halogenated benzoate derivatives are a class of organic compounds that have demonstrated a wide array of applications, particularly in the realm of medicinal chemistry. The introduction of a halogen atom, such as fluorine, chlorine, bromine, or iodine, onto the benzene (B151609) ring of a benzoate structure can significantly alter its physicochemical properties and biological activity. This has led to the development of numerous derivatives with enhanced therapeutic potential. For instance, the addition of a halogenated benzoyl group to other molecules has been shown to improve the anti-fungal activity of the parent compound. nih.gov Specifically, derivatives like 3-bromo- (B131339) and 2,4-dichlorobenzoates have exhibited potent activity against Cryptococcus neoformans, while 4-bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates have shown strong efficacy against Saccharomyces cerevisiae. nih.gov

The strategic placement of halogens can also enhance the anticancer properties of certain compounds. nih.gov The presence of an electron-rich halogen group can increase the lipophilicity of a molecule, enabling it to better penetrate the lipid bilayer of cells and interact with target proteins. nih.gov

Fluorinated aromatic esters are a significant subclass of halogenated compounds that serve as crucial building blocks in organic synthesis. Their unique properties make them valuable intermediates in the creation of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis and reactions of these esters have been a subject of considerable research. acs.orgpdx.edu

The esterification of fluorinated aromatic carboxylic acids is a key process for creating these valuable compounds. nih.gov Recent advancements have explored the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), to improve the efficiency and selectivity of these reactions. nih.gov Furthermore, innovative methods for the activation of strong carbon-fluorine (C-F) bonds in fluorinated esters are being developed, expanding their utility in synthetic chemistry. organic-chemistry.org These methods often employ photoredox catalysis to achieve transformations under mild conditions, opening up new avenues for the synthesis of novel fluorinated molecules. organic-chemistry.org

The substitution of a hydrogen atom with a fluorine atom can have a profound impact on a molecule's properties, a strategy widely employed in drug design. selvita.comtandfonline.comacs.orgacs.org Fluorine is the most electronegative element and has a relatively small van der Waals radius, comparable to that of hydrogen. tandfonline.com These characteristics lead to several advantageous changes in a molecule's behavior.

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P-450 enzymes. tandfonline.comtandfonline.com This increased stability of the C-F bond compared to a C-H bond can lead to a longer half-life of a drug in the body. tandfonline.com Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. tandfonline.com

From an electronic standpoint, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. acs.org This can lead to increased binding affinity and potency. tandfonline.comacs.org The strategic placement of fluorine can also be used to fine-tune the conformation of a molecule to better fit into the active site of a protein. acs.orgacs.org

Research Rationale and Current Gaps in Understanding Methyl 5-amino-2-fluorobenzoate

The research interest in this compound stems from its potential as a versatile building block in the synthesis of more complex, biologically active molecules. Its structure, which combines a fluorinated benzene ring with an amino group and a methyl ester, offers multiple points for chemical modification. This trifunctional nature makes it an attractive starting material for creating libraries of compounds for drug discovery programs.

Despite its potential, there are still significant gaps in our understanding of this compound. While its basic chemical properties are known, detailed studies on its reactivity in a wide range of chemical transformations are limited. Furthermore, its own biological activity profile has not been extensively investigated. The majority of the available information positions it as a chemical intermediate rather than an active agent itself. chemicalbook.com Future research should focus on exploring its potential as a lead compound in medicinal chemistry, investigating its interactions with various biological targets, and further developing its utility as a versatile synthon in organic chemistry.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 56741-34-5 chemscene.comsigmaaldrich.comsigmaaldrich.combldpharm.com
Molecular Formula C₈H₈FNO₂ chemscene.comsigmaaldrich.com
Molecular Weight 169.15 g/mol chemscene.comsigmaaldrich.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
SMILES String O=C(OC)C1=CC(N)=CC=C1F sigmaaldrich.com
InChI Key ILVPFTMKCHREDJ-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1317051 Methyl 5-amino-2-fluorobenzoate CAS No. 56741-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVPFTMKCHREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575906
Record name Methyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-34-5
Record name Benzoic acid, 5-amino-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56741-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of Methyl 5-amino-2-fluorobenzoate is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would feature three signals for the protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the fluorine, amino, and methyl ester substituents. The amino group protons typically appear as a broad singlet, and the methyl ester protons as a sharp singlet.

Aromatic Protons (H-3, H-4, H-6): These protons would appear in the aromatic region of the spectrum. Their precise shifts depend on the solvent, but they are expected to show complex splitting patterns (multiplets) due to coupling with each other (³JHH) and with the fluorine atom (³JHF, ⁴JHF).

Amino Protons (-NH₂): These protons usually appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. The chemical shift can vary significantly depending on concentration and solvent.

Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet, typically in the range of 3.8-3.9 ppm, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
Aromatic (H-3, H-4, H-6)6.5 - 7.5Multiplet (m)JHH, JHF
Amino (-NH₂)Broad singlet (br s)VariableNone
Methyl (-OCH₃)~3.9Singlet (s)None

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. A key feature is the carbon-fluorine coupling (¹JCF, ²JCF, etc.), which causes the signals for carbons near the fluorine atom to appear as doublets.

Carbonyl Carbon (C=O): This signal appears far downfield, typically in the 165-175 ppm range.

Aromatic Carbons: Six signals are expected, with the carbon directly bonded to fluorine (C-2) showing a large one-bond coupling constant (¹JCF). The carbons ortho, meta, and para to the fluorine will also show smaller couplings. The C-F signal is typically shifted downfield.

Methyl Carbon (-OCH₃): This signal appears upfield, characteristic of an sp³-hybridized carbon bonded to an oxygen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=O~165Singlet or small doublet
C-2 (C-F)~155-160Doublet (large ¹JCF)
C-5 (C-NH₂)~145-150Doublet (small JCF)
Other Aromatic C110 - 140Doublets or singlets
-OCH₃~52Singlet

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex signals in ¹H and ¹³C spectra. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would reveal the connectivity between the adjacent protons on the aromatic ring, helping to assign their specific positions. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net HSQC is essential for definitively linking each aromatic proton signal to its corresponding carbon signal, confirming assignments made in the 1D spectra. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

N-H Stretching: The amino group (-NH₂) is expected to show two distinct absorption bands in the IR spectrum, corresponding to symmetric and asymmetric stretching, typically in the 3300-3500 cm⁻¹ region. researchgate.net

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1700-1730 cm⁻¹. nist.gov

C-F Stretching: A strong absorption due to the carbon-fluorine bond stretch is anticipated in the 1200-1300 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching bands for the benzene ring appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary data, especially for symmetric vibrations that may be weak in the IR spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Ester (C=O)C=O Stretch1700 - 1730Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Variable
C-O StretchC-O Stretch1250 - 1300Strong
C-F StretchC-F Stretch1200 - 1300Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition and the confirmation of its molecular formula. sigmaaldrich.com For this compound, with a molecular formula of C₈H₈FNO₂, HRMS would provide an exact mass measurement that distinguishes it from any other compound with the same nominal mass. sigmaaldrich.com Common ions observed include the molecular ion [M]⁺• and adducts such as the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. uni.lu

Table 4: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺•C₈H₈FNO₂169.0539
[M+H]⁺C₈H₉FNO₂170.0617
[M+Na]⁺C₈H₈FNNaO₂192.0437

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule. The aminobenzoate system in this compound contains chromophores that absorb UV light. The spectrum is expected to show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions characteristic of the conjugated aromatic system. mdpi.com The position and intensity of these bands are influenced by the substituents on the benzene ring and the solvent used for analysis.

Table 5: Expected Electronic Transitions for this compound

TransitionChromophoreExpected Wavelength Region
π → πSubstituted Benzene Ring200 - 300 nm
n → πCarbonyl Group (C=O), Amino Group (-NH₂)>280 nm

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the structural and electronic characteristics of organic molecules.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of a molecule, its ground state conformation. For Methyl 5-amino-2-fluorobenzoate, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. This optimized geometry is crucial for all subsequent calculations.

Once the geometry is optimized, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be analyzed. These orbitals are key to understanding a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most loosely held electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule a better electron donor. In molecules like this compound, the HOMO is typically distributed over the electron-rich aromatic ring and the amino group.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital that can accept electrons. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule a better electron acceptor. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Indicates electron-donating ability.
LUMO Energy (ELUMO)-Indicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMORelates to chemical reactivity and stability. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates reactivity. nih.gov
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons.
Electrophilicity Index (ω)μ² / (2η) (where μ is chemical potential)Measures the ability to act as an electrophile. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Orange/Yellow Regions: Indicate negative electrostatic potential. These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the electronegative oxygen atoms of the ester group, the nitrogen atom of the amino group, and the fluorine atom. researchgate.net

Blue Regions: Indicate positive electrostatic potential. These areas are electron-poor and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydrogens of the amino group and the aromatic ring. nih.gov

Green Regions: Represent neutral or near-zero potential.

The MEP map for this compound would clearly delineate the nucleophilic (amino group) and electrophilic sites, providing critical information for predicting its interaction with biological targets like receptor binding pockets. researchgate.net The negative potential regions are prime locations for hydrogen bond accepting, while the positive regions around the NH₂ group are key sites for hydrogen bond donating.

Theoretical vibrational frequency calculations using DFT are performed on the optimized molecular structure. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular motions (stretching, bending, scissoring, wagging) can be achieved. atlantis-press.com

For this compound, key vibrational modes would include:

N-H Stretching: The amino group typically shows asymmetric and symmetric stretching vibrations in the 3300-3500 cm⁻¹ region. atlantis-press.com

C=O Stretching: The carbonyl group of the methyl ester will exhibit a strong, characteristic stretching vibration, usually in the 1700-1730 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond stretch is expected in the 1100-1300 cm⁻¹ region.

Aromatic Ring Vibrations: C-C stretching and C-H bending vibrations within the benzene (B151609) ring appear at various frequencies.

A study on the related compound 2-amino-5-fluorobenzoic acid demonstrated good agreement between DFT-calculated vibrational frequencies and experimental FT-IR and Raman spectra, allowing for a detailed interpretation of the molecule's vibrational properties. documentsdelivered.com Such analysis confirms the molecular structure and provides insights into intramolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of a single molecule, MD simulations can model the behavior of a molecule in a more complex environment, such as in a solvent or interacting with a biological macromolecule like a protein.

For a compound like this compound, MD simulations could be employed to:

Analyze its conformational flexibility and how it changes in different environments.

Study its interaction with a target protein, predicting the stability of the ligand-protein complex. mdpi.com

Investigate the dynamics of hydrogen bonds and other non-covalent interactions at a binding site.

Calculate the binding free energy, which provides a quantitative measure of the affinity of the molecule for its target.

By simulating the trajectory of the molecule over nanoseconds, researchers can observe how it docks into a binding site and how stable that interaction is, providing insights that are crucial for drug design and development. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

A QSAR study involving this compound would typically involve the following steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include constitutional, topological, physicochemical, and quantum chemical properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of molecules with the highest predicted potency and guiding the design of more effective therapeutic agents. mdpi.com

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods encompass a wide range of computational techniques used to predict the properties and behavior of molecules. The prediction of reactivity and interaction potentials for this compound is a synthesis of the methods described above.

Reactivity Prediction: DFT calculations provide fundamental reactivity data. The HOMO-LUMO energy gap indicates the molecule's propensity to engage in chemical reactions. nih.gov The MEP map highlights the specific sites where these reactions are most likely to occur—the electron-rich (nucleophilic) and electron-poor (electrophilic) centers. researchgate.net

Interaction Potential Prediction: The potential for a molecule to interact with a biological target is predicted through a combination of techniques. Molecular docking can provide an initial prediction of the binding mode and affinity. Following this, MD simulations can refine the binding pose and assess the stability of the complex over time. mdpi.com The information from the MEP map is crucial in understanding the types of interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the ligand in the receptor's active site.

Studies on related fluorinated benzothiazoles have shown how in silico analyses can elucidate mechanisms of action, such as the generation of reactive species that bind to DNA, leading to antitumor activity. nih.gov These computational predictions are invaluable for generating hypotheses about a molecule's biological function and mechanism of action before extensive laboratory testing is undertaken.

Chemical Reactivity and Derivatization Research

Substitution Reactions at the Fluorine Atom

The fluorine atom attached to the aromatic ring of Methyl 5-amino-2-fluorobenzoate is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the methyl ester group, para to the fluorine, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion.

Nucleophilic Substitution Reactions for Further Functionalization

The activated nature of the C-F bond in this compound allows for its substitution by a variety of nucleophiles, opening avenues for further functionalization of the molecule. This reactivity is a cornerstone of its utility in synthetic chemistry.

Common nucleophiles that can displace the fluorine atom include amines, alkoxides, and thiols. The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile, often in the presence of a base and in a polar aprotic solvent. The ease of substitution is influenced by the nucleophilicity of the attacking species and the stability of the resulting Meisenheimer intermediate.

NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary Amines5-Amino-2-(alkyl/aryl)aminobenzoatesHeating in a polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, Et₃N)
Alkoxides (e.g., Sodium methoxide)5-Amino-2-alkoxybenzoatesHeating in the corresponding alcohol or a polar aprotic solvent
Thiols (e.g., Sodium thiomethoxide)5-Amino-2-(alkyl/aryl)thiobenzoatesReaction with the corresponding thiol or thiolate salt in a polar solvent

Reactions of the Amino Group

The primary amino group at the 5-position of the benzene (B151609) ring is a versatile functional handle that readily participates in a variety of chemical transformations, including acylation, sulfonamidation, and reactions leading to imines.

Acylation and Sulfonamidation

The nucleophilic amino group of this compound can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonamidation can be achieved by reacting the amino group with sulfonyl chlorides, like p-toluenesulfonyl chloride, typically in the presence of a base such as pyridine. organic-chemistry.org

ReagentProduct Type
Acyl Chloride (e.g., Acetyl chloride)N-Acyl-5-amino-2-fluorobenzoate
Acid Anhydride (e.g., Acetic anhydride)N-Acyl-5-amino-2-fluorobenzoate
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)N-Sulfonyl-5-amino-2-fluorobenzoate

Reductive Amination and Imine Formation

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglumenlearning.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglumenlearning.comlibretexts.org The resulting imine can be subsequently reduced to a secondary amine through a process called reductive amination, which employs reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride. organic-chemistry.org This two-step sequence is a powerful method for forming new carbon-nitrogen bonds.

Derivatization for Analytical and Synthetic Purposes

The reactivity of the amino group is also exploited for analytical purposes. For instance, derivatization with specific reagents can enhance the detectability of the molecule in chromatographic techniques like HPLC. shimadzu.com Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) react with the primary amine to yield highly fluorescent adducts, enabling sensitive detection. shimadzu.com For mass spectrometry, derivatizing agents can be used to improve ionization efficiency. researchgate.net

From a synthetic standpoint, the amino group can be converted to other functionalities. For example, diazotization of the amino group with nitrous acid can yield a diazonium salt, which is a versatile intermediate that can be subsequently converted to a variety of other substituents through Sandmeyer or related reactions.

Reactions of the Ester Moiety

The methyl ester group of this compound can undergo typical ester reactions, most notably hydrolysis and transesterification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-amino-2-fluorobenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. nih.govchemspider.com Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. nih.gov

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the methanol (B129727) by-product is removed as it is formed.

ReactionReagentsProduct
Basic HydrolysisNaOH (aq) or LiOH (aq), Heat5-Amino-2-fluorobenzoic acid sodium/lithium salt
Acidic HydrolysisH₂SO₄ (aq), Heat5-Amino-2-fluorobenzoic acid
TransesterificationR-OH, Acid or Base catalyst, HeatAlkyl 5-amino-2-fluorobenzoate

Hydrolysis to Carboxylic Acid

The conversion of this compound to its corresponding carboxylic acid, 5-amino-2-fluorobenzoic acid, is a fundamental hydrolysis reaction. This process can be achieved under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): In a typical laboratory procedure, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol or ethanol (B145695) to ensure solubility. The mixture is heated under reflux to drive the reaction to completion. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to precipitate the final carboxylic acid product, 5-amino-2-fluorobenzoic acid. chemspider.comyoutube.com A study on the hydrolysis of substituted methyl benzoates confirms that at a pH greater than 5, the dominant mechanism involves the direct addition of the hydroxide ion to the ester's carbonyl group. oieau.fr

Acid-Catalyzed Hydrolysis: Alternatively, acid-catalyzed hydrolysis can be employed. This reaction is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This process is reversible, and using a large volume of water helps to shift the equilibrium towards the products. libretexts.org

The general conditions for the hydrolysis of methyl benzoate (B1203000) esters are well-documented.

Table 1: General Conditions for Hydrolysis of Methyl Benzoate Analogs

ConditionReagentsSolventTypical Reaction TimeProduct
BasicNaOH or KOHWater/Methanol~4 hours (Reflux)5-amino-2-fluorobenzoic acid (after acidification)
AcidicH₂SO₄ (catalyst)Water (excess)Variable (Reflux)5-amino-2-fluorobenzoic acid

Transesterification Reactions

Transesterification is a process where the methyl group of the ester in this compound is exchanged for a different alkyl or aryl group from an alcohol. This transformation is typically catalyzed by either an acid or a base and is an equilibrium process. libretexts.org To achieve high conversion, the alcohol reactant is often used in large excess as the solvent. libretexts.org

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (RO⁻), corresponding to the desired alcohol, is used as the catalyst. The reaction mechanism involves the nucleophilic attack of the alkoxide on the ester carbonyl, leading to a tetrahedral intermediate, followed by the elimination of methoxide (CH₃O⁻) to form the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen is protonated, activating the ester for nucleophilic attack by the new alcohol. The mechanism is a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps (PADPED). masterorganicchemistry.com

Various catalytic systems have been developed to facilitate the transesterification of aromatic esters. These include mild catalysts like sodium bis(ethylenedioxy)borate, which can be used under microwave or ultrasonication conditions. asianpubs.org Other modern catalysts include N-heterocyclic carbenes (NHCs) and various metal-based systems, such as zinc clusters, which can promote the reaction under mild conditions. organic-chemistry.org

Table 2: Catalysts for Transesterification of Aromatic Esters

Catalyst TypeExample CatalystTypical Conditions
Strong BaseSodium Ethoxide (NaOEt)Reflux in Ethanol
Strong AcidSulfuric Acid (H₂SO₄)Reflux in desired alcohol
Mild BaseSodium bis(ethylenedioxy)borateMicrowave, 120 °C
OrganocatalystN-Heterocyclic Carbene (NHC)Room Temperature
Metal ClusterTetranuclear Zinc ClusterReflux in desired alcohol (e.g., Ethyl Acetate)

Cyclization and Heterocycle Formation

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic ester group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often involve the intramolecular or intermolecular reaction of the amino group.

Benzodiazepines: Derivatives of 1,5-benzodiazepines, a class of compounds with significant pharmacological applications, are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a ketone. nih.gov Given its structural analogy as an aminobenzene derivative, this compound could potentially be modified and utilized in similar condensation strategies to form fused heterocyclic systems. For instance, reaction with appropriate diketones or beta-keto esters could lead to the formation of benzodiazepine-like structures.

Quinolones: Fluoroquinolones are an important class of antibacterial agents. Their synthesis often involves the cyclization of intermediates derived from fluorinated benzoic acids. nih.gov The structure of this compound provides a scaffold that could be elaborated and cyclized to form quinolone or quinolinone ring systems. This would typically involve reaction of the amino group with a three-carbon electrophilic partner, followed by intramolecular cyclization and aromatization.

Other Heterocycles: Research into the reactivity of related aminobenzoic acids has shown their utility in forming complex heterocycles. For example, cascade reactions of 2-aminobenzoic acid derivatives with other reagents can lead to the formation of isoindolobenzoxazinones. nih.gov The amino group can act as a nucleophile to initiate cyclization, often promoted by an acid or base. The ester group can either be part of the final heterocyclic ring or be displaced during the reaction sequence.

Investigation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Hydrolysis and Transesterification: The mechanisms for ester hydrolysis and transesterification are well-established in organic chemistry.

Base-catalyzed hydrolysis proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism, involving the rate-determining attack of a hydroxide ion. oieau.fr

Acid-catalyzed hydrolysis follows an AAC2 mechanism, where the ester is first protonated.

Transesterification mechanisms mirror those of hydrolysis, with an alkoxide or alcohol acting as the nucleophile instead of hydroxide or water. masterorganicchemistry.com The acid-catalyzed pathway involves a series of proton transfer, nucleophilic attack, and elimination steps. libretexts.orgmasterorganicchemistry.com

Cyclization Reactions: The mechanisms for heterocycle formation are more varied.

For the formation of benzodiazepine-type structures from related o-phenylenediamines, the mechanism typically involves the initial formation of a diimine from the condensation of the diamine with a diketone, followed by an intramolecular cyclization. nih.gov

In the synthesis of more complex fused systems like isoindolobenzoxazinones, a proposed mechanism involves a cascade of reactions including initial nucleophilic attack by the amino group, ring-opening of another reactant, intramolecular rearrangement, and a final cyclization step. nih.gov

Palladium-catalyzed reactions, such as the aza-Wacker-type cyclization, proceed through a distinct mechanism involving nucleopalladation of an olefin, followed by subsequent bond formation to generate the heterocyclic product. nih.gov

These established mechanistic principles provide a framework for predicting the reactivity of this compound and designing synthetic routes to novel derivatives.

Applications in Medicinal Chemistry and Biological Research

Role as a Pharmaceutical Intermediate and Building Block

Methyl 5-amino-2-fluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. bldpharm.com Its chemical structure, featuring an amino group, a fluorine atom, and a methyl ester on a benzene (B151609) ring, provides multiple reactive sites for chemical modifications, making it a versatile building block for creating complex molecules. bldpharm.comsigmaaldrich.com

One of the notable applications of this compound is its role as a key precursor in the synthesis of Dabrafenib. Dabrafenib is a potent inhibitor of BRAF kinase, an enzyme implicated in the growth of certain cancers. The synthesis of Dabrafenib involves a multi-step process where this compound is a critical starting material.

The fluorinated and amino-substituted benzene ring of this compound is a common feature in many compounds with demonstrated anticancer activity. nih.gov For instance, it is a component in the synthesis of aminoflavone (NSC 686288), a synthetic diaminoflavone analog that has shown potent antitumor activity. benchchem.com Aminoflavone has exhibited selective growth inhibition in renal, breast, and ovarian cancer cell lines. benchchem.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule to its target.

Bioactive Molecule Therapeutic Area Role of this compound
DabrafenibOncology (Melanoma)Key precursor in synthesis
Aminoflavone (NSC 686288)Oncology (Renal, Breast, Ovarian)Component in synthesis

Researchers have explored the use of molecules derived from scaffolds similar to this compound in the development of new antimicrobial agents. The structural motif of an aminobenzoate derivative is found in various compounds tested for their efficacy against a range of pathogens. Specifically, in the fight against tuberculosis, new therapeutic agents are constantly being sought. The synthesis of novel compounds incorporating the 2-aminothiazole (B372263) moiety, which can be conceptually related to the aminobenzoate structure, has yielded derivatives with promising antitubercular activity against Mycobacterium tuberculosis H37Rv strain. nih.gov

Biochemical Applications

Beyond its role as a synthetic intermediate, the structural features of this compound and its derivatives are utilized in fundamental biochemical research.

The aminoflavone derivative, which incorporates a structure related to this compound, serves as a valuable tool for studying enzyme mechanisms. benchchem.com The interaction of such compounds with their biological targets can provide insights into the active sites of enzymes and the nature of ligand-receptor binding. Furthermore, understanding how specific genetic mutations, such as those in the psbA gene, confer resistance to certain herbicides can be aided by studying the interactions of related small molecules. nih.gov This knowledge is crucial for the development of more effective and selective drugs and agricultural chemicals.

Derivatives and related structures of this compound have been investigated for their ability to inhibit key enzyme pathways involved in disease.

Cyclooxygenase (COX) Enzymes: The inhibition of COX-1 and COX-2 enzymes is a major strategy for treating inflammation. nih.govnih.gov While direct studies on this compound are limited, the broader class of aminobenzoic acid derivatives has been explored for COX inhibition. For example, benzo[d]thiazole analogs, which share some structural similarities, have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov

Acetolactate Synthase (ALS) Enzyme: ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, making it an attractive target for herbicides and antimicrobial agents. wikipedia.orgmedchemexpress.com The enzyme is not present in animals, offering a degree of selective toxicity. medchemexpress.com Various classes of chemicals are known to inhibit ALS, and research into new inhibitors is ongoing. wikipedia.orgnih.govresearchgate.net The development of resistance to existing ALS inhibitors, often through mutations in the ALS gene, is a significant concern. nih.govresearchgate.net Studying the interaction of small molecules with both wild-type and mutant forms of the enzyme is essential for designing next-generation inhibitors.

Enzyme Target Biological Pathway Relevance of Inhibition
Cyclooxygenase (COX)InflammationAnti-inflammatory and potential anticancer effects. nih.govnih.gov
Acetolactate Synthase (ALS)Amino Acid BiosynthesisHerbicide and antimicrobial development. wikipedia.orgmedchemexpress.com

Interaction Studies with Biological Targets (e.g., Protein Hydrogen Bonding)

The specific arrangement of functional groups in this compound makes it capable of forming key intermolecular interactions with biological targets, most notably through hydrogen bonding. The amino group (-NH₂) possesses hydrogen atoms that can act as hydrogen bond donors, while the carbonyl oxygen (C=O) of the ester group serves as a hydrogen bond acceptor. Additionally, the ester's alkoxy oxygen can also participate as a hydrogen bond acceptor. rsc.org

Crystal structure analyses of analogous compounds reveal common hydrogen bonding patterns. For instance, in related structures like methyl 2-amino-5-chlorobenzoate and methyl 2-amino-5-bromobenzoate, intramolecular hydrogen bonds are frequently observed between an amino hydrogen and the carbonyl oxygen, forming a stable six-membered ring. nih.govresearchgate.netresearchgate.net This intramolecular interaction influences the molecule's conformation. Furthermore, the remaining amino hydrogen is available to form intermolecular hydrogen bonds, linking molecules to protein residues or other molecules in a crystal lattice. nih.gov These interactions are crucial for the binding affinity and specificity of a molecule to its biological target.

Table 1: Potential Hydrogen Bonding Interactions of this compound

Functional GroupRole in Hydrogen BondingPotential Interacting Partner in a Protein
Amino Group (-NH₂)DonorCarbonyl oxygen of peptide backbone; Side chains of Asp, Glu, Ser, Thr
Carbonyl Oxygen (C=O)AcceptorN-H of peptide backbone; Side chains of Arg, His, Lys, Asn, Gln
Alkoxy Oxygen (-OCH₃)AcceptorN-H of peptide backbone; Side chains of Arg, His, Lys, Asn, Gln rsc.org

Pharmacological Research and Drug Discovery Applications

This compound serves as a valuable building block in pharmacological research and drug discovery. Its structure, featuring a fluorinated benzene ring with amino and methyl ester groups, makes it a key intermediate in the synthesis of more complex pharmaceutical compounds. evitachem.compharmaffiliates.com The presence and position of the fluorine atom can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. nih.gov One of the notable applications of a related isomer, methyl 3-amino-2-fluorobenzoate, is as an important compound in the synthesis of Dabrafenib, a kinase inhibitor used in cancer therapy. chemicalbook.com This highlights the role of such fluorinated aminoesters as crucial starting materials for targeted therapeutics.

In Silico Drug Evaluation and Molecular Docking Studies

In silico methods, particularly molecular docking, are essential tools in modern drug discovery for predicting how a small molecule, or ligand, binds to the active site of a target protein. These computational techniques allow researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis and further testing. nih.govmdpi.com

This compound and its derivatives are suitable candidates for such evaluations. A typical molecular docking study would involve computationally placing the molecule into the binding pocket of a known drug target. The software then calculates a "docking score," which estimates the binding energy and predicts the most likely conformation, or pose, of the ligand within the active site. nih.gov This allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.gov For example, studies on other fluorinated compounds have successfully used these methods to understand structure-activity relationships and guide the design of more potent inhibitors. nih.govnih.gov

Table 2: Typical Workflow for In Silico Molecular Docking

StepDescription
1. Target Preparation The 3D structure of the target protein is obtained, often from a public database like the Protein Data Bank. Water molecules and other non-essential components are typically removed.
2. Ligand Preparation A 3D model of the ligand (e.g., this compound) is generated and its energy is minimized to find the most stable conformation.
3. Docking Simulation The ligand is computationally "docked" into the defined binding site of the target protein using specialized software. The program explores various orientations and conformations of the ligand.
4. Scoring and Analysis The resulting poses are ranked based on a scoring function that estimates binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to identify key intermolecular interactions. nih.gov
5. Hit Prioritization Compounds with the most favorable docking scores and interaction patterns are selected as "hits" for further experimental validation.

Evaluation of Bioactivity and Mechanism of Action

The evaluation of bioactivity determines the effect of a compound on a biological system. While direct bioactivity data for this compound is limited in the provided search results, the activity of structurally related compounds provides insight into its potential. For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles are a class of potent antitumor agents. nih.gov Their mechanism involves metabolic activation by CYP1A1 enzymes to form species that bind to DNA, leading to cell death in sensitive cancer cells. nih.gov This demonstrates that the aminofluorophenyl moiety, a core feature of this compound, can be incorporated into larger molecules to confer significant biological activity. Further research would be needed to determine if this compound itself or its simple derivatives possess inherent bioactivity or act solely as precursors.

Application in Genetic Studies, e.g., Counterselection Markers in Yeast

In microbial genetics, particularly with the yeast Saccharomyces cerevisiae, counterselection is a powerful technique used to select for cells that have lost a specific gene or plasmid. The parent acid of this compound, 2-amino-5-fluorobenzoic acid, is related to 5-fluoroanthranilic acid, which is used for the counterselection of the TRP1 gene, a common marker in yeast genetics. nih.govnih.gov

The tryptophan biosynthesis pathway in yeast can metabolize these fluorinated analogs. nih.gov This process results in the formation of a toxic compound, leading to cell death. However, yeast strains that have lost the TRP1 gene (or other genes in the pathway like TRP3, TRP4, or TRP5) cannot perform this conversion and are therefore resistant to the fluorinated compound, allowing them to grow on a medium containing it. nih.gov This enables researchers to easily select for the rare cells that have undergone a desired genetic modification, such as the loss of a plasmid. nih.gov As the methyl ester can be readily hydrolyzed to the active acid, this compound is directly relevant to this application.

Fluorine as a Label in Biomedical Imaging (e.g., PET Imaging)

The fluorine atom in this compound makes it an attractive scaffold for developing probes for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that uses molecules labeled with a positron-emitting radionuclide to visualize and quantify biological processes in vivo. frontiersin.org

The isotope fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable properties:

Half-life: Its 109.7-minute half-life is long enough for multi-step chemical synthesis and transport, yet short enough to minimize the radiation dose to the patient. frontiersin.orgmdpi.com

Low Positron Energy: It emits low-energy positrons (0.635 MeV), which results in a short travel distance in tissue before annihilation, leading to higher-resolution images. frontiersin.orgmdpi.com

By replacing the stable fluorine atom on this compound with ¹⁸F, a radiotracer can be created. This ¹⁸F-labeled molecule could then be used to study various biological pathways, depending on the properties of the parent molecule. For instance, many ¹⁸F-labeled amino acids are used to image amino acid metabolism, which is often upregulated in tumors. oncotarget.comnih.gov This makes them valuable tools for detecting and staging various cancers, including gliomas and prostate cancer. nih.gov The development of new ¹⁸F-labeled tracers is a major focus of radiopharmaceutical chemistry, aimed at creating probes with high specificity for targets like receptors or enzymes. mdpi.comnih.gov

Supramolecular Chemistry and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction studies for Methyl 5-amino-2-fluorobenzoate are available in open-access crystallographic databases or peer-reviewed journals. This foundational technique is essential for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal, and its absence precludes any detailed discussion of the compound's solid-state structure.

Crystal Packing and Molecular Interactions

Without crystallographic data, the specific details of the crystal packing, including intermolecular distances and the nature of non-covalent interactions that govern the crystal lattice formation, cannot be determined.

Hydrogen Bonding Networks (O-H...O, N-H...O, C-H...X, O-H...F, N-H...F, C-H...F)

While the molecular structure of this compound suggests the potential for various hydrogen bonds (such as those involving the amino group as a donor and the ester and fluorine atoms as acceptors), the actual existence, geometry, and connectivity of these networks in the solid state are unknown without experimental diffraction data.

Halogen Bonding Interactions

The presence of a fluorine atom introduces the possibility of halogen bonding. However, an analysis of whether the fluorine atom in this compound participates in such interactions requires crystallographic evidence, which is currently not available.

Pi-Pi Stacking Interactions

The aromatic ring in the molecule could potentially engage in π-π stacking interactions. The geometry and significance of any such interactions in the crystal structure have not been determined due to the lack of experimental data.

Co-crystal Formation and Analysis

There are no published reports on the formation and crystallographic analysis of co-crystals involving this compound. The screening for and structural characterization of co-crystals would provide insights into the compound's intermolecular interaction preferences but this area remains unexplored.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. However, this analysis is entirely dependent on the availability of a solved crystal structure. As no such structure has been reported for this compound, a Hirshfeld surface analysis cannot be performed.

Conformational Analysis in the Solid State

A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature sources did not yield a published crystal structure for this compound. The lack of crystallographic data precludes a detailed, experimentally-backed discussion of its conformation in the solid state.

Typically, a conformational analysis based on single-crystal X-ray diffraction data would provide precise measurements of bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the benzene (B151609) ring and the orientation of the amino and methyl ester substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the supramolecular assembly in the solid state.

Given the absence of this foundational data for this compound, the following data tables, which would ordinarily be populated with specific experimental values, remain empty.

Table 1: Selected Bond Lengths (Å)

Atom 1 Atom 2 Bond Length (Å)
F1 C2 Data not available
N1 C5 Data not available
C7 O1 Data not available
C7 O2 Data not available

Table 2: Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C1 C2 F1 Data not available
C4 C5 N1 Data not available
C6 C1 C7 Data not available
O1 C7 O2 Data not available

Table 3: Selected Torsion Angles (°)

Atom 1 Atom 2 Atom 3 Atom 4 Torsion Angle (°)
F1 C2 C1 C7 Data not available
N1 C5 C6 C1 Data not available
C6 C1 C7 O1 Data not available

Future crystallographic studies on this compound are required to populate these tables and provide a definitive understanding of its solid-state conformation. Such studies would be invaluable for correlating its molecular structure with its bulk physical properties.

Analogues and Structure Activity Relationship Sar Studies

Comparative Analysis with Structurally Similar Compounds

N-Phenyl Anthranilic Acids: A significant class of related compounds are the N-phenyl anthranilic acid analogues. These have been investigated as inhibitors of amyloid-β aggregation, a key pathological event in Alzheimer's disease. researchgate.net In these derivatives, the amino group of the anthranilic acid core is substituted with a phenyl ring. SAR studies have revealed that the nature and position of substituents on both the anthranilic acid and the N-phenyl ring are critical for inhibitory activity. researchgate.net This highlights the importance of the nitrogen atom at position 2 of the parent anthranilic acid structure for potential biological interactions.

Positional Isomers: The isomeric placement of substituents dramatically alters a compound's properties. For instance, comparing methyl 5-amino-2-fluorobenzoate with its isomer, methyl 2-amino-5-fluorobenzoate, reveals differences in electronic distribution and steric hindrance, which can lead to different biological activities. Similarly, studies on meta- and para-isomers of methyl anthranilate have shown that the substituent position significantly affects their photodynamic properties and interaction with solvents.

2-Aminobenzothiazoles: This class of heterocyclic compounds can be synthesized from anthranilate precursors and has shown a wide range of biological activities, including anticancer effects. nih.govnih.gov Research on 2-aminobenzothiazole (B30445) derivatives as potential anticancer agents has demonstrated that substituents on the benzothiazole (B30560) ring system are crucial for their inhibitory potency against various kinases and other cancer-related targets. nih.gov These findings underscore the utility of the aminobenzoate scaffold as a starting point for more complex, biologically active molecules.

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Class Core Structure Key SAR Findings Potential Therapeutic Area
N-Phenyl Anthranilic Acids Anthranilic acid with N-phenyl substitution Substituents on both rings are crucial for activity. researchgate.net Alzheimer's Disease (Amyloid Aggregation Inhibition) researchgate.net
2-Aminobenzothiazoles Benzothiazole fused system Substituents on the heterocyclic ring dictate potency and selectivity. nih.gov Cancer (Kinase Inhibition) nih.govnih.gov
Positional Isomers of Methyl Anthranilate Substituted methyl aminobenzoate Isomeric position affects photodynamics and interactions. Varied, dependent on specific isomer and target

Impact of Substituent Position and Nature on Activity

The specific location and chemical nature of the amino and fluoro substituents on the methyl benzoate (B1203000) backbone are pivotal in determining the molecule's biological profile.

The 5-Amino Group: The amino group, being an electron-donating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. In this compound, this influences the reactivity and binding affinity of the molecule. In various classes of bioactive compounds, the presence and position of an amino group have been shown to be critical for activity. For example, in certain contexts, an amino substitution can enhance antiproliferative and antimetastatic activities.

The Methyl Ester: The methyl ester group is a key functional group that can participate in hydrogen bonding and can be hydrolyzed by esterases in vivo, potentially releasing a more active carboxylic acid metabolite. The interplay between the ester and the adjacent fluorine atom can affect its susceptibility to hydrolysis and its interaction with target enzymes.

Table 2: Impact of Substituents on Molecular Properties and Activity

Substituent Position Electronic Effect Potential Impact on Activity
Amino 5 Electron-donating Influences ring reactivity, can enhance binding and antiproliferative effects.
Fluoro 2 Strong electron-withdrawing Modulates electronic properties, can block metabolism, potentially enhances potency. rsc.org
Methyl Ester 1 Ester functionality Can participate in hydrogen bonding, potential for in-vivo hydrolysis to active acid.

Rational Design of Derivatives for Enhanced Properties

The knowledge gained from SAR studies of this compound and its analogues provides a solid foundation for the rational design of new derivatives with improved therapeutic properties.

The goal of rational drug design is to create molecules that exhibit higher potency, greater selectivity for their intended target, and improved pharmacokinetic profiles. For derivatives of this compound, this could involve several strategies:

Modification of the Amino Group: The amino group can be acylated, alkylated, or incorporated into a heterocyclic ring to explore new interactions with a biological target and to modulate the molecule's solubility and metabolic stability.

Exploring Alternative Substituents at the 5-Position: Replacing the amino group with other functional groups, such as hydroxyl, nitro, or small alkyl groups, can systematically probe the electronic and steric requirements of the binding site.

Varying the Halogen at the 2-Position: While fluorine offers unique properties, replacing it with other halogens like chlorine or bromine can alter the lipophilicity and electronic nature of the molecule, potentially leading to different activity profiles.

Modification of the Ester Group: The methyl ester can be replaced with other esters (e.g., ethyl, propyl) or converted to an amide or other bioisosteres to fine-tune the molecule's properties. For example, studies on N-phenyl anthranilic acid analogues have shown that ethyl- or propyl-linked esters can be effective. researchgate.net

By systematically applying these modifications and evaluating the resulting compounds in biological assays, it is possible to develop a detailed understanding of the SAR and to design novel compounds with enhanced therapeutic potential. Computational modeling and docking studies can further aid in this process by predicting how newly designed molecules will interact with their biological targets.

Q & A

Q. Q: What are the key steps for synthesizing methyl 5-amino-2-fluorobenzoate, and how is its purity validated?

A:

  • Synthesis : The compound is typically synthesized via esterification of 5-amino-2-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) . Alternatively, halogenation of precursor benzoate derivatives may be employed.
  • Purity Validation : HPLC (High-Performance Liquid Chromatography) with UV detection is standard. Evidence from related fluorinated benzoates (e.g., 5-Fluoro-2-hydroxybenzoic acid) shows >97% purity validation using HPLC . For this compound, GC-MS or NMR (¹H/¹³C) can confirm structural integrity, referencing NIST spectral libraries for cross-validation .

Stability & Storage Conditions

Q. Q: What are the critical storage conditions to prevent degradation of this compound?

A:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Similar fluorinated benzoates (e.g., methyl 5-fluoro-2-hydroxybenzoate) degrade via hydrolysis or photolysis if exposed to humidity or UV light .
  • Stability Monitoring : Periodic TLC (Thin-Layer Chromatography) or LC-MS analysis is recommended to detect decomposition products like free carboxylic acids or amine oxidation byproducts .

Reactivity of the Amino and Ester Groups

Q. Q: How can the amino and ester functional groups in this compound be selectively modified for derivatization?

A:

  • Amino Group : Reacts with acylating agents (e.g., acetic anhydride) or sulfonating reagents (e.g., TsCl) under mild conditions (0–25°C, pH 7–9) to form amides or sulfonamides. Evidence from related compounds (e.g., 5-Amino-2-chloro-4-fluorobenzoic acid) shows selective acylation without ester cleavage .
  • Ester Group : Hydrolysis under basic conditions (NaOH/EtOH, reflux) yields 5-amino-2-fluorobenzoic acid. Acidic hydrolysis (HCl/H₂O) risks protonating the amino group, leading to side reactions .

Analytical Challenges in Fluorinated Aromatic Systems

Q. Q: What spectroscopic techniques resolve ambiguities in distinguishing regioisomers of fluorinated benzoates?

A:

  • ¹⁹F NMR : Critical for identifying substitution patterns. For example, ortho-fluorine in this compound exhibits distinct chemical shifts (δ ≈ -110 to -120 ppm) compared to para- or meta-substituted analogs .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers via exact mass and fragmentation patterns. NIST databases provide reference spectra for cross-comparison .

Advanced Applications in Medicinal Chemistry

Q. Q: How is this compound utilized as an intermediate in drug discovery?

A:

  • Pharmacophore Development : The fluorine atom enhances bioavailability and metabolic stability. The amino group serves as a handle for coupling to heterocycles (e.g., triazoles or pyridines) via Buchwald-Hartwig amination .
  • Case Study : Analogous compounds (e.g., Lumiracoxib derivatives) use fluorinated benzoate cores to modulate COX-2 selectivity, demonstrating reduced gastrointestinal toxicity in preclinical models .

Contradictions in Reported Purity Data

Q. Q: How should researchers reconcile discrepancies in purity claims (e.g., 95% vs. 98%) for this compound?

A:

  • Methodological Scrutiny : Verify analytical protocols. For example, HPLC with a C18 column and UV detection at 254 nm may yield higher apparent purity than TLC due to resolution differences .
  • Batch Variability : Reproducibility depends on synthetic conditions (e.g., reaction time, catalyst purity). Independent validation via elemental analysis or Karl Fischer titration is advised .

Degradation Pathways Under Oxidative Stress

Q. Q: What degradation products form when this compound is exposed to oxidative conditions?

A:

  • Oxidation of Amino Group : Forms nitro derivatives (e.g., methyl 5-nitro-2-fluorobenzoate) under strong oxidants (e.g., KMnO₄/H₂SO₄) .
  • Ester Hydrolysis : Under mild oxidative stress (H₂O₂, pH 7), hydrolysis to 5-amino-2-fluorobenzoic acid dominates. LC-MS/MS can track degradation kinetics .

Computational Modeling for Reactivity Prediction

Q. Q: How can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions?

A:

  • Fluorine’s Electronic Effects : DFT (B3LYP/6-31G*) models show the fluorine atom’s strong electron-withdrawing effect activates the ortho-position for nucleophilic attack, while the amino group donates electron density to the meta-position .
  • Reactivity Maps : Fukui indices identify electrophilic sites, guiding synthetic routes for regioselective functionalization .

Safety and Handling Protocols

Q. Q: What precautions are necessary when handling this compound in aqueous environments?

A:

  • Hydrolysis Risk : Use anhydrous solvents (e.g., dry DMF or THF) to prevent ester hydrolysis. Gloveboxes or Schlenk lines are recommended for moisture-sensitive reactions .
  • Toxicity : While specific data is limited, structurally similar fluorinated amines (e.g., 5-Amino-2-chlorobenzotrifluoride) require PPE (gloves, goggles) due to potential skin/eye irritation .

Comparative Reactivity with Halogenated Analogs

Q. Q: How does the fluorine substituent in this compound influence reactivity compared to chloro or bromo analogs?

A:

  • Electrophilicity : Fluorine’s high electronegativity increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) compared to less electronegative halogens .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling reactions at crowded positions where bulkier halogens (Cl/Br) impede reactivity. This is demonstrated in cross-coupling reactions with Pd catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.